molecular formula C₁₈H₂₃BrO₂ B116555 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 15833-07-5

2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No. B116555
CAS RN: 15833-07-5
M. Wt: 351.3 g/mol
InChI Key: SORISAYAZBCIQH-UHFFFAOYSA-N
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Description

2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, also known as 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, is a useful research compound. Its molecular formula is C₁₈H₂₃BrO₂ and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105460. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromination and Derivative Synthesis

Research has shown the potential of brominated cyclopenta[a]phenanthrenes in synthetic chemistry. For example, the bromination of certain derivatives can lead to the production of bromo- and dibromo-derivatives, even under conditions favoring aromatic bromination. This process includes the introduction of bromine adjacent to the carbonyl group and the unexpected outcomes of nucleophilic displacement reactions, demonstrating the complexity and versatility of these compounds in chemical synthesis (Coombs, Hall, & Vose, 1973).

Carcinogenicity and Metabolic Studies

Cyclopenta[a]phenanthrenes have been the focus of carcinogenicity and metabolic studies. The synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens and their derivatives has been reported. These studies help in understanding the tumorigenic activity associated with certain methyl groups and keto groups in specific positions, shedding light on the metabolic pathways that may lead to carcinogenic outcomes (Harvey et al., 1993).

Structural Analysis and Tumorigenicity

The influence of dihydrodiol conformation on the metabolic activation of cyclopenta[a]phenanthrenes has been explored to rationalize the biological activity of these compounds. Studies suggest that certain conformations in dihydrodiol are essential for metabolic activation, providing insights into the structural requirements for carcinogenic activity (Boyd, Ioannides, & Coombs, 1995).

Synthesis of Aromatic-steroid Derivatives

The design and synthesis of aromatic-steroid derivatives have also been a significant area of application. One study focused on synthesizing an aromatic derivative through a reaction involving 3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,-14,-15,16,17-decahydro-6H-cyclopenta[a]-phenanthrene-2,4-dicarbaldehyde, demonstrating the potential of these compounds in creating novel steroid derivatives with specific properties (Valverde et al., 2013).

properties

IUPAC Name

2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORISAYAZBCIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935902
Record name 2-Bromoestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

CAS RN

15833-07-5
Record name NSC105460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromoestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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